Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound. It is a derivative of benzofuran, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
A study by Pouzet et al. (1998) illustrates the synthesis of related benzo[b]thiophene derivatives and explores their reactivity towards sulfur- and oxygen-containing nucleophiles. This research sheds light on the versatility of such compounds in synthesizing diverse chemical structures through nucleophilic addition, presenting an easy method for the functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Antiproliferative Effects and Drug Development
Parekh et al. (2011) synthesized a series of benzofuran derivatives to evaluate their antiproliferative activity and ability to reverse multidrug resistance in human cancer cell lines. This study highlights the potential therapeutic applications of benzofuran derivatives in treating cancer and overcoming resistance to existing drugs (Parekh, Bhavsar, Savant, Thakrar, Bavishi, Parmar, Vala, Radadiya, Pandya, Serly, Molnár, & Shah, 2011).
Photocatalysis and Chemical Transformations
Amaoka et al. (2014) explored the direct alkenylation of C(sp3)–H bonds using photo-irradiation, showcasing the use of benzophenone and similar sulfonyl compounds in photochemically induced radical transformations. This work demonstrates the utility of such reactions in synthesizing complex natural products and pharmaceuticals, emphasizing the method's efficiency in extending carbon skeletons (Amaoka, Nagatomo, Watanabe, Tao, Kamijo, & Inoue, 2014).
Catalysis and Material Science
Research by Martínez, Álvarez, and Aurrecoechea (2009) on the Pd-catalyzed tandem intramolecular oxypalladation/Heck-type coupling provides insights into the synthesis of benzofuran derivatives. This study illustrates the potential of benzofuran compounds in catalysis, enabling the creation of structurally diverse derivatives crucial for developing new materials and catalysts (Martínez, Álvarez, & Aurrecoechea, 2009).
Biocatalysis and Green Chemistry
Xu et al. (2017) investigated the asymmetric bioreduction of bulky 2-benzoylpyridine derivatives in an environmentally friendly manner using Cryptococcus sp. whole-cell in ionic liquid media. Their work not only underlines the efficiency of biocatalysts in achieving high enantioselectivity but also emphasizes the significance of green chemistry approaches in synthesizing chiral compounds, potentially useful in pharmaceutical applications (Xu, Zhou, Zhao, Xia, Liu, Xu, He, Wu, & Zhang, 2017).
Future Directions
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . This suggests that Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone and similar compounds may have potential for future research in drug discovery and development .
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S/c20-14-5-7-15(8-6-14)26(23,24)16-9-10-21(12-16)19(22)18-11-13-3-1-2-4-17(13)25-18/h1-8,11,16H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOMFKPEDXWVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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